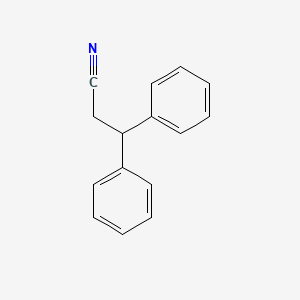

3,3-Diphenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INERKLNEVAZSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177402 | |

| Record name | 3,3-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-54-6 | |

| Record name | β-Phenylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Diphenylpropionitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVN7LFX3U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Diphenylpropanenitrile CAS number

An In-Depth Technical Guide to 3,3-Diphenylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of 3,3-Diphenylpropanenitrile (CAS No. 2286-54-6), a key chemical intermediate with significant applications in research and pharmaceutical development. This document delves into its fundamental chemical and physical properties, outlines a validated synthesis pathway, details robust analytical methodologies for its characterization, and explores its role as a precursor in the synthesis of pharmacologically active molecules. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Core Chemical Identity and Physicochemical Properties

3,3-Diphenylpropanenitrile, also known as β-Phenylbenzenepropanenitrile, is a nitrile compound distinguished by two phenyl groups attached to the β-carbon.[1][2] Its unique structure makes it a valuable building block in organic synthesis.

Key Identifiers:

-

Chemical Name: 3,3-Diphenylpropanenitrile[1]

-

Synonyms: 3,3-Diphenylpropionitrile, β-Phenylbenzenepropanenitrile, 2-Cyano-1,1-diphenylethane[1][2][3]

The physicochemical properties of a compound are critical for determining its handling, storage, and application parameters. For instance, its limited water solubility and high boiling point dictate the choice of solvents for reaction and purification, favoring organic solvents and vacuum distillation techniques.

Table 1: Physicochemical Properties of 3,3-Diphenylpropanenitrile

| Property | Value | Source(s) |

| Appearance | White to yellow or orange crystalline powder | [3] |

| Melting Point | 88.5 °C | [2] |

| Boiling Point | 175-178 °C at 2 Torr | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide (DMF); Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [2] |

| Flash Point | 194.4 ± 5.7 °C | [2] |

| Refractive Index | 1.575 | [2] |

Synthesis Pathway: Friedel-Crafts Alkylation

A robust and scalable method for synthesizing 3,3-Diphenylpropanenitrile is through the Friedel-Crafts alkylation of benzene with cinnamonitrile.[4] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical; it functions by activating the cinnamonitrile, making it a more potent electrophile for the attack by the benzene ring.

The workflow below illustrates this key synthetic transformation. The causality behind this choice of reaction is its efficiency in forming the carbon-carbon bond between the aromatic ring and the aliphatic chain in a single, high-yield step.

Caption: Synthetic workflow for 3,3-Diphenylpropanenitrile via Friedel-Crafts alkylation.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl fumes).

-

Charge Reactants: Charge the flask with anhydrous aluminum chloride (catalyst) and an excess of dry benzene (reactant and solvent).

-

Initiate Reaction: Begin cooling the mixture in an ice bath. Slowly add cinnamonitrile, dissolved in a small amount of dry benzene, from the dropping funnel over 1-2 hours, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the aluminum salts and separates the organic layer.

-

Extraction & Purification: Separate the organic layer. Wash sequentially with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.

Analytical Methodologies for Characterization and Quality Control

Ensuring the purity and identity of 3,3-Diphenylpropanenitrile is paramount, especially when it is intended for use in pharmaceutical synthesis. A multi-pronged analytical approach is required for a self-validating system of quality control. Gas Chromatography (GC) is the preferred method for purity assessment due to the compound's volatility and thermal stability.[5] Coupling GC with a Mass Spectrometer (MS) provides definitive structural confirmation.

Caption: A typical analytical workflow for the quality control of 3,3-Diphenylpropanenitrile.

Table 2: Key Analytical Techniques

| Technique | Purpose | Rationale & Insights |

| Gas Chromatography (GC-FID) | Purity Assessment & Quantification | Excellent for separating volatile organic compounds. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for accurate quantification of purity. |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Identity Confirmation | Provides a unique mass spectrum ("fingerprint") of the compound, confirming its molecular weight and fragmentation pattern, thus ensuring unambiguous identification.[6] |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural Elucidation | Confirms the precise arrangement of atoms within the molecule. The chemical shifts and coupling patterns of the protons and carbons provide definitive proof of the 3,3-diphenylpropane backbone and the nitrile group.[7] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Used to identify the characteristic nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹), confirming the presence of this key functional group.[8] |

| Melting Point Analysis | Purity Indication | A sharp, well-defined melting point close to the literature value (88.5 °C) is a strong indicator of high purity.[2] Impurities typically depress and broaden the melting range. |

Applications in Drug Development and Research

The true value of 3,3-Diphenylpropanenitrile lies in its utility as a versatile intermediate. The nitrile group is a valuable pharmacophore found in over 30 approved pharmaceutical agents.[9][10] It is metabolically robust and can participate in key binding interactions with biological targets.[9]

A primary application of 3,3-Diphenylpropanenitrile is its role as a precursor to pharmacologically active amines. For example, it can be readily converted to N-methyl-3,3-diphenylpropylamine, a building block for more complex drug molecules.[4] This transformation involves the reduction of the nitrile group to a primary amine, followed by methylation.

Caption: Role of 3,3-Diphenylpropanenitrile as an intermediate in pharmaceutical synthesis.

The choice of catalytic hydrogenation for the nitrile reduction is based on its high efficiency and selectivity, avoiding the use of more hazardous and expensive reducing agents.[4] This pathway highlights how 3,3-Diphenylpropanenitrile serves as a foundational scaffold upon which further molecular complexity can be built, a common strategy in modern drug discovery.[11][12]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3,3-Diphenylpropanenitrile is essential. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazards: This chemical is classified as hazardous. It can cause skin and serious eye irritation.[13] It is also categorized for acute oral, dermal, and inhalation toxicity.[13] Furthermore, it is toxic to aquatic life with long-lasting effects.

-

Handling: Use only in a well-ventilated area or outdoors.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid breathing dust and wash hands thoroughly after handling.[13]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[13]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[13]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] Keep away from heat and sources of ignition.[13] Recommended storage is often in a refrigerator (2-8°C).[1]

Conclusion

3,3-Diphenylpropanenitrile (CAS: 2286-54-6) is more than a simple chemical compound; it is a critical tool for innovation in organic synthesis and pharmaceutical sciences. Its well-defined properties, established synthesis routes, and clear analytical profiles make it a reliable and valuable intermediate. For researchers and developers, a thorough understanding of its chemistry, applications, and safety protocols is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

-

3,3-Diphenylpropanenitrile, CAS No: 2286-54-6. Pharmaffiliates. [Link]

-

3-Hydroxy-3,3-diphenylpropanenitrile. PubChem, National Center for Biotechnology Information. [Link]

-

2,3-diphenylpropanenitrile. LookChem. [Link]

-

SAFETY DATA SHEET - Propionitrile. [Link]

- Preparation method of N-methyl-3,3-diphenylpropylamine.

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. MDPI. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]

-

3,3-Diphenylacrylonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (PMC). [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

-

Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology. MDPI. [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Center for Biotechnology Information (PMC). [Link]

-

Multicomponent reactions - opportunities for the pharmaceutical industry. PubMed. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. 3,3-Diphenylpropionitrile | CymitQuimica [cymitquimica.com]

- 4. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. env.go.jp [env.go.jp]

- 7. 3-Hydroxy-3,3-diphenylpropanenitrile | C15H13NO | CID 266076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multicomponent reactions - opportunities for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

3,3-Diphenylpropanenitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,3-Diphenylpropanenitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,3-Diphenylpropanenitrile (CAS No: 2286-54-6). Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecule's physicochemical characteristics, spectroscopic profile, and key chemical transformations. The methodologies for its synthesis and subsequent reactions are detailed, emphasizing the underlying chemical principles and safety considerations necessary for laboratory and industrial applications.

Introduction and Molecular Structure

3,3-Diphenylpropanenitrile, also known as β-Phenylbenzenepropanenitrile, is a nitrile compound featuring a propane backbone with two phenyl substituents at the C-3 position. Its molecular structure, C₁₅H₁₃N, consists of a cyano group (-C≡N) separated from a diphenylmethyl group by a methylene bridge. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. For instance, it serves as a key precursor to 3,3-diphenylpropylamine, a backbone found in various pharmacologically active compounds[1][2]. The reactivity of the nitrile moiety and the influence of the bulky diphenyl groups dictate its chemical behavior and synthetic utility.

Physicochemical Properties

The physical and chemical properties of 3,3-Diphenylpropanenitrile are summarized in the table below. These characteristics are fundamental for its handling, purification, and use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 2286-54-6 | [3][4] |

| Molecular Formula | C₁₅H₁₃N | [4][5] |

| Molecular Weight | 207.28 g/mol | [4][5] |

| Appearance | Solid (at standard conditions) | [3] |

| Melting Point | 88.5 °C | [5] |

| Boiling Point | 175-178 °C at 2 Torr | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [5] |

| XLogP3 | 3.3 | [5] |

Spectroscopic Profile

The structural identification of 3,3-Diphenylpropanenitrile relies on standard spectroscopic techniques. While specific experimental spectra are not widely published, the expected profile can be reliably predicted based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators for the key functional groups present in the molecule.

-

Nitrile (C≡N) Stretch : A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹, which is characteristic of a nitrile group[6].

-

Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate the C-H stretching vibrations of the two phenyl rings.

-

Aliphatic C-H Stretch : Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching vibrations of the methylene (-CH₂) and methine (-CH) groups.

-

Aromatic C=C Bending : Strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum would show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (10H) : A complex multiplet would appear in the downfield region, typically between δ 7.2 and 7.5 ppm, representing the protons on the two phenyl rings.

-

Methine Proton (1H) : The single proton at the C-3 position, adjacent to both phenyl rings and the methylene group, would likely appear as a triplet around δ 4.5-5.0 ppm.

-

Methylene Protons (2H) : The two protons at the C-2 position, adjacent to the methine and the electron-withdrawing nitrile group, would appear as a doublet around δ 2.8-3.2 ppm.

-

-

¹³C NMR : The carbon NMR spectrum would confirm the presence of the different carbon environments.

-

Nitrile Carbon (-CN) : A signal in the range of δ 115-125 ppm.

-

Aromatic Carbons : Multiple signals between δ 125 and 145 ppm.

-

Methine Carbon (C-3) : A signal around δ 45-55 ppm.

-

Methylene Carbon (C-2) : A signal further upfield, likely around δ 25-35 ppm.

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 3,3-Diphenylpropanenitrile would be expected to show a molecular ion peak (M⁺) at m/z = 207. A prominent fragment would likely be the diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) at m/z = 167, resulting from the cleavage of the C2-C3 bond.

Synthesis and Mechanistic Insight

A common and effective method for synthesizing 3,3-Diphenylpropanenitrile is through the Friedel-Crafts alkylation of benzene with cinnamonitrile (3-phenylacrylonitrile)[1]. This reaction leverages a Lewis acid catalyst to facilitate the addition of a second phenyl group to the nitrile-containing scaffold.

Experimental Protocol: Friedel-Crafts Alkylation

Objective : To synthesize 3,3-Diphenylpropanenitrile from benzene and cinnamonitrile.

Reagents :

-

Cinnamonitrile

-

Benzene (in excess, serving as both reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Hydrochloric Acid (aqueous solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure :

-

A reaction flask equipped with a stirrer and a reflux condenser is charged with excess benzene and anhydrous aluminum chloride under an inert atmosphere. The mixture is cooled in an ice bath.

-

Cinnamonitrile is added portion-wise to the stirred mixture, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

-

The mixture is cooled, and the reaction is quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated. The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by recrystallization or column chromatography, to yield pure 3,3-Diphenylpropanenitrile.

Causality : The choice of a strong Lewis acid like AlCl₃ is critical. It coordinates with the nitrile group of cinnamonitrile, but more importantly, it facilitates the generation of a carbocation intermediate by reacting with the alkene double bond. This electrophilic intermediate is then attacked by the electron-rich benzene ring (nucleophile) in a classic electrophilic aromatic substitution mechanism, leading to the formation of the C-C bond and the final product. Using benzene in excess ensures it acts as the solvent and drives the reaction equilibrium towards the product.

Synthesis Workflow Diagram

Caption: Key reactions of 3,3-Diphenylpropanenitrile.

Safety and Handling

According to its Safety Data Sheet (SDS), 3,3-Diphenylpropanenitrile is classified as a hazardous chemical and requires careful handling.[3]

-

Hazards :

-

Precautionary Measures :

-

Use only in a well-ventilated area and avoid breathing dust/fumes.[3]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Store in a well-ventilated, locked-up place with the container tightly closed.[3]

-

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[3]

-

Conclusion

3,3-Diphenylpropanenitrile is a well-characterized organic compound with defined physicochemical and spectroscopic properties. Its strategic importance lies in its role as a synthetic intermediate, primarily through the chemical transformation of its nitrile group. The Friedel-Crafts synthesis provides a reliable route for its preparation, while its reduction to 3,3-diphenylpropylamine opens pathways to a range of more complex molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- Hangzhou KieRay Chem Co.,LTD. (2022, December 31). 3,3-Diphenylpropiononitrile.

- Fisher Scientific. (2020, January 14). SAFETY DATA SHEET: 3,3-Diphenylpropionitrile.

- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

- Pharmaffiliates. (n.d.). 3,3-Diphenylpropanenitrile. CAS No: 2286-54-6.

- Google Patents. (n.d.). CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine.

- Doc Brown's Chemistry. (2026, January 3). Infrared Spectroscopy.

Sources

- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 2. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to the Molecular Structure of 3,3-Diphenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropanenitrile, a molecule featuring a unique combination of a nitrile group and two phenyl rings, holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structural framework serves as a versatile scaffold for the development of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of 3,3-diphenylpropanenitrile, offering insights for researchers engaged in chemical and pharmaceutical development.

Physicochemical Properties of 3,3-Diphenylpropanenitrile

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N | |

| Molecular Weight | 207.27 g/mol | |

| CAS Number | 2286-54-6 | |

| Melting Point | 85-88 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. |

Synthesis of 3,3-Diphenylpropanenitrile

The primary route for the synthesis of 3,3-diphenylpropanenitrile is through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.

Reaction Scheme: Friedel-Crafts Alkylation

The synthesis typically involves the reaction of cinnamonitrile with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Synthesis of 3,3-Diphenylpropanenitrile via Friedel-Crafts Alkylation.

Experimental Protocol: Friedel-Crafts Synthesis

-

Materials:

-

Cinnamonitrile

-

Anhydrous Benzene (ensure dryness to prevent catalyst deactivation)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (as solvent)

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

-

Appropriate organic solvent for recrystallization (e.g., ethanol or isopropanol)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0 °C.

-

Prepare a solution of cinnamonitrile in anhydrous benzene and add it dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure 3,3-diphenylpropanenitrile.

-

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm).

-

The methine proton at the C3 position (CH) is expected to be a triplet due to coupling with the adjacent methylene protons.

-

The methylene protons at the C2 position (CH₂) adjacent to the nitrile group are anticipated to appear as a doublet.

-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| -CH- | 4.2 - 4.5 | Triplet |

| -CH₂-CN | 2.8 - 3.1 | Doublet |

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic-C | 140 - 145 |

| Aromatic-CH | 125 - 130 |

| -CN | 118 - 122 |

| -CH- | 45 - 50 |

| -CH₂-CN | 25 - 30 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in 3,3-diphenylpropanenitrile.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | 2240 - 2260 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-H bend (aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely lead to fragmentation patterns that can help confirm the structure. The molecular ion peak (M⁺) would be expected at m/z = 207. Key fragmentation would likely involve the loss of the nitrile group or cleavage at the benzylic position.

Chemical Reactivity

The chemical reactivity of 3,3-diphenylpropanenitrile is primarily influenced by the nitrile group and the benzylic C-H bond.

-

Nitrile Group Reactivity: The nitrile group can undergo a variety of transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3,3-diphenylpropanoic acid) via an amide intermediate.[1][2][3]

-

Reduction: The nitrile can be reduced to a primary amine (3,3-diphenylpropylamine) using reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]

-

Sources

3,3-Diphenylpropanenitrile spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Diphenylpropanenitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 3,3-diphenylpropanenitrile (CAS: 2286-54-6), a valuable nitrile intermediate in chemical synthesis.[1][2] As practicing researchers and drug development professionals, a foundational understanding of a molecule's spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to be self-validating, reflecting field-proven methodologies.

Molecular Structure and Spectroscopic Overview

3,3-Diphenylpropanenitrile is characterized by a propanenitrile backbone with two phenyl substituents on the C-3 position. This unique arrangement, featuring a quaternary diphenylmethane-like carbon, a methylene group alpha to a nitrile, and a methine proton, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the success of synthetic routes, such as the Friedel-Crafts alkylation of benzene with cinnamonitrile, and for ensuring the purity of the final compound.[2]

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, correlating each signal and fragment to its specific structural origin.

Caption: Numbered structure of 3,3-Diphenylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum of 3,3-diphenylpropanenitrile is defined by two key regions: the aromatic region, where the ten protons of the two phenyl rings reside, and the aliphatic region, containing the methylene (-CH₂-) and methine (-CH-) protons. The electron-withdrawing nature of the nitrile group (-C≡N) deshields adjacent protons, causing them to appear at a higher chemical shift (further downfield) than they would in a simple alkane.[3][4] The two phenyl groups attached to C-3 will significantly deshield the methine proton.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| Phenyl (H-5 to H-9, H-11 to H-15) | ~ 7.20 - 7.45 | Multiplet (m) | 10H | - | Protons on two monosubstituted benzene rings. |

| Methine (H-3) | ~ 4.25 | Triplet (t) | 1H | J ≈ 7.8 | Deshielded by two phenyl groups and coupled to the two H-2 protons. |

| Methylene (H-2) | ~ 2.95 | Doublet (d) | 2H | J ≈ 7.8 | Deshielded by the adjacent nitrile group and coupled to the H-3 proton. |

Caption: Key ¹H-¹H spin-spin coupling in 3,3-diphenylpropanenitrile.

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified 3,3-diphenylpropanenitrile in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse) with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The nitrile carbon is highly diagnostic, appearing in a characteristic downfield region due to the electronegativity of the nitrogen atom.[3][4][6] The aromatic region will show four distinct signals for the two identical phenyl rings: one for the two ipso-carbons (attached to C-3), two for the four ortho-carbons, two for the four meta-carbons, and one for the two para-carbons.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon (Position) | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (Nitrile) | ~ 118.5 | Characteristic chemical shift for a nitrile carbon.[3][4] |

| C-4, C-10 (ipso) | ~ 140.0 | Quaternary aromatic carbons attached to the aliphatic chain. |

| C-5,9,11,15 (ortho) | ~ 129.0 | Aromatic CH carbons ortho to the point of attachment. |

| C-6,8,12,14 (meta) | ~ 128.0 | Aromatic CH carbons meta to the point of attachment. |

| C-7, C-13 (para) | ~ 127.5 | Aromatic CH carbons para to the point of attachment. |

| C-3 (Methine) | ~ 45.0 | Aliphatic CH carbon bearing two phenyl groups. |

| C-2 (Methylene) | ~ 25.0 | Aliphatic CH₂ carbon alpha to the nitrile group. |

Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of CDCl₃.

-

Instrumentation & Shimming: As per the ¹H NMR protocol.

-

Acquisition: Acquire the spectrum using a standard pulse sequence with broadband proton decoupling to simplify the spectrum to singlets. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Processing: Process the FID similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak (δ = 77.16 ppm).[7]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic molecular vibrations. For 3,3-diphenylpropanenitrile, the most unambiguous absorption is the C≡N triple bond stretch.[8] This vibration occurs in a relatively "quiet" region of the spectrum where few other functional groups absorb, making it a powerful diagnostic tool.[6][9] Additional key absorptions include C-H stretches that differentiate between aromatic (sp²) and aliphatic (sp³) carbons, and C=C stretches within the aromatic rings.[10]

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the phenyl rings.[10] |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Characteristic of sp³ C-H bonds of the -CH₂- and -CH- groups.[10] |

| ~ 2245 | C≡N Stretch | Strong, Sharp | Highly diagnostic for the nitrile functional group.[3][6][8] |

| ~ 1600, 1495, 1450 | Aromatic C=C Stretch | Medium-Strong | In-ring stretching vibrations of the phenyl groups.[10] |

Caption: Workflow for liquid film FT-IR analysis.

Protocol: FT-IR Spectrum Acquisition (Thin Film Method)

-

Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Application: Place a single drop of neat 3,3-diphenylpropanenitrile onto the surface of one plate.

-

Assembly: Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.

-

Analysis: Mount the plates in the spectrometer's sample holder.

-

Acquisition: Acquire a background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, like 3,3-diphenylpropanenitrile, will have an odd nominal molecular weight.[11] The fragmentation is driven by the formation of the most stable carbocations. The loss of the cyanomethylene radical (•CH₂CN) is highly favored, as it results in the formation of the very stable diphenylmethyl cation ((C₆H₅)₂CH⁺), which is resonance-stabilized across both phenyl rings. This fragment is expected to be the base peak in the spectrum.

Expected Mass Spectrometry Data (EI)

| m/z | Proposed Identity | Rationale |

|---|---|---|

| 207 | [M]⁺ | Molecular ion peak corresponding to C₁₅H₁₃N. |

| 167 | [(C₆H₅)₂CH]⁺ | Base Peak. Loss of •CH₂CN radical. Highly stable diphenylmethyl cation. |

| 165 | [C₁₃H₉]⁺ | Loss of H₂ from the m/z 167 fragment, forming the fluorenyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures. |

Caption: Primary fragmentation pathway of 3,3-diphenylpropanenitrile in EI-MS.

Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Consolidated Data Summary

| Technique | Feature | Expected Value |

| ¹H NMR | Phenyl Protons | ~ 7.20 - 7.45 ppm (m, 10H) |

| Methine Proton (H-3) | ~ 4.25 ppm (t, 1H) | |

| Methylene Protons (H-2) | ~ 2.95 ppm (d, 2H) | |

| ¹³C NMR | Nitrile Carbon (C-1) | ~ 118.5 ppm |

| Aromatic Carbons | ~ 127 - 140 ppm | |

| Methine Carbon (C-3) | ~ 45.0 ppm | |

| Methylene Carbon (C-2) | ~ 25.0 ppm | |

| IR | C≡N Stretch | ~ 2245 cm⁻¹ |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 207 |

| Base Peak | m/z 167 |

Conclusion

The spectroscopic analysis of 3,3-diphenylpropanenitrile yields a unique and highly characteristic set of data. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the sharp C≡N stretch in the IR spectrum provides definitive confirmation of the nitrile functional group. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the formation of the stable diphenylmethyl cation. Together, these techniques provide a robust, self-validating system for the unambiguous identification and characterization of this important chemical intermediate, empowering researchers with the confidence needed for successful drug development and scientific discovery.

References

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

Whitman College. (2008). GCMS Section 6.17: Fragmentation of Nitriles. [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. [Link]

-

PubMed. (2012). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7580, Diphenylmethane. [Link]

-

SpectraBase. Diphenylmethane - Optional[13C NMR] - Chemical Shifts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Pharmaffiliates. CAS No : 2286-54-6 | Product Name : 3,3-Diphenylpropanenitrile. [Link]

- Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. fiveable.me [fiveable.me]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. GCMS Section 6.17 [people.whitman.edu]

A Technical Guide to the Physicochemical Properties of 3,3-Diphenylpropanenitrile for Pharmaceutical Research

Section 1: Introduction and Molecular Identity

3,3-Diphenylpropanenitrile, also known by its synonym 2-Cyano-1,1-diphenylethane, is a nitrile-containing organic compound of significant interest in synthetic and medicinal chemistry. Its structural motif, featuring a diphenylmethane group attached to a cyanoethyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules. For drug development professionals, understanding the precise physicochemical and spectroscopic characteristics of such building blocks is paramount for reaction optimization, quality control, and the rational design of new chemical entities. The nitrile group itself is a recognized pharmacophore, capable of participating in hydrogen bonding and acting as a bioisostere, which further enhances the compound's relevance in pharmaceutical research.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 3,3-Diphenylpropanenitrile, detailed protocols for its characterization, and a predicted spectroscopic profile to aid researchers in its identification and application.

1.1 Molecular Identifiers

-

Compound Name: 3,3-Diphenylpropanenitrile

-

Synonyms: 3,3-Diphenylpropionitrile, β-Phenylbenzenepropanenitrile, 2-Cyano-1,1-diphenylethane[2][3]

1.2 Molecular Structure

The structure consists of a propane backbone with a nitrile group at position 1 and two phenyl substituents at position 3.

Caption: 2D Structure of 3,3-Diphenylpropanenitrile.

Section 2: Core Physicochemical Properties

The physical state and solubility of a compound are foundational data points for its handling, storage, and application in experimental workflows, from reaction setup to purification and formulation.

| Property | Value | Reference(s) |

| Appearance | White to yellow to orange powder or crystal | [2][3] |

| Melting Point | 86 °C | [2][3] |

| Boiling Point | 174 °C at 3 mmHg | [2][3] |

| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [2] |

| Solubility Profile | Practically insoluble in water; Very slightly soluble in chloroform; Sparingly soluble in glacial acetic acid; Soluble in methanol; Very soluble in N,N-Dimethylformamide. | [5] |

| Storage Temperature | Room Temperature, sealed in a dry, dark place is recommended. | [2][3] |

Section 3: Predicted Spectroscopic Profile

While experimentally derived spectra for 3,3-Diphenylpropanenitrile are not widely published in common databases, its structure allows for a reliable prediction of its key spectroscopic features. This predicted profile serves as an authoritative guide for researchers to confirm the identity and purity of their samples.

3.1 Predicted ¹H NMR Spectrum (in CDCl₃)

-

Aromatic Protons (10H): A complex multiplet is expected between δ 7.20-7.45 ppm, corresponding to the ten protons on the two phenyl rings.

-

Methine Proton (1H): A triplet is predicted around δ 4.2-4.4 ppm. This signal arises from the CH proton, which is split by the two adjacent methylene protons.

-

Methylene Protons (2H): A doublet is predicted around δ 2.8-3.0 ppm. This signal corresponds to the CH₂ group adjacent to the nitrile, split by the single methine proton.

3.2 Predicted ¹³C NMR Spectrum (in CDCl₃)

-

Nitrile Carbon (C≡N): A signal is expected in the characteristic range for nitriles, approximately δ 118-120 ppm.

-

Aromatic Carbons: At least four distinct signals are expected in the aromatic region (δ 127-142 ppm). The quaternary ipso-carbons attached to the propanenitrile chain would be the most downfield (~δ 140-142 ppm), followed by the ortho, meta, and para carbons.

-

Methine Carbon (CH): A signal is predicted around δ 45-50 ppm.

-

Methylene Carbon (CH₂): A signal is predicted around δ 25-30 ppm.

3.3 Predicted Infrared (IR) Spectrum

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected between 2240-2260 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

3.4 Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at an m/z of 207, corresponding to the molecular weight of the compound (C₁₅H₁₃N).

-

Major Fragment: The most prominent peak in the spectrum is predicted to be at m/z = 167 . This corresponds to the highly stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺), formed by the cleavage of the bond between the methine carbon and the cyanoethyl group (a loss of CH₂CN, 40 Da). This fragmentation pattern is a classic diagnostic feature for diphenylmethane derivatives.[6]

Section 4: Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of research, the application of standardized, self-validating protocols is essential. The following section details methodologies for verifying the physicochemical properties of 3,3-Diphenylpropanenitrile.

Caption: General workflow for the physicochemical characterization of a chemical entity.

4.1 Protocol: Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

-

Methodology:

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the crystalline 3,3-Diphenylpropanenitrile sample on a watch glass. A fine powder ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end. Invert and tap gently to ensure the sample is tightly packed.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (86 °C).

-

Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the onset of melting and the completion of the transition.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).

-

4.2 Protocol: Qualitative Solubility Assessment

-

Objective: To verify the compound's solubility profile in various solvents, which is crucial for selecting appropriate solvents for reactions, chromatography, and analysis.

-

Methodology:

-

Preparation: To a series of labeled small test tubes, add approximately 10 mg of 3,3-Diphenylpropanenitrile.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, chloroform, N,N-Dimethylformamide).

-

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Classification:

-

If dissolved, classify as "Soluble" or "Very Soluble".

-

If partially dissolved, add another 0.5 mL of solvent and agitate again. If it dissolves, classify as "Sparingly Soluble." If not, classify as "Slightly Soluble."

-

If no dissolution is observed, classify as "Practically Insoluble."

-

-

Causality: This tiered addition method allows for a semi-quantitative assessment of solubility, providing more granular data than a single-point test.

-

4.3 Protocol: Sample Preparation for Spectroscopic Analysis

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), as the compound is expected to be soluble. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The deuterated solvent is used to avoid large solvent signals that would obscure the analyte's spectrum.

-

FT-IR: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

-

Mass Spectrometry (EI): Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane. The solution can then be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) inlet if purity analysis is also required.

Section 5: Relevance in Drug Development and Synthesis

The nitrile functional group is a cornerstone in modern medicinal chemistry. It is metabolically stable and can act as a versatile hydrogen bond acceptor, mimicking carbonyls or other polar groups to enhance binding affinity to biological targets. The presence of the rigid, lipophilic diphenylmethane scaffold combined with the polar nitrile group gives 3,3-Diphenylpropanenitrile an amphiphilic character that is often desirable in drug candidates for interacting with protein binding pockets.

Furthermore, 3,3-Diphenylpropanenitrile serves as a key synthetic intermediate. For instance, it is prepared via a Friedel-Crafts alkylation and is a precursor in the synthesis of N-methyl-3,3-diphenylpropylamine, a backbone found in various pharmaceutically active molecules. The nitrile can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various cycloaddition reactions, making it a highly versatile starting point for building molecular complexity.

References

-

Hangzhou KieRay Chem Co.,LTD. (2022). Buy 3,3-Diphenylpropiononitrile industrial Grade.

-

ChemicalBook. (2023). 3,3-Diphenylpropiononitrile.

-

Santa Cruz Biotechnology, Inc. (n.d.). 3,3-Diphenylpropionitrile.

-

PubChem. (n.d.). 3-Hydroxy-3,3-diphenylpropanenitrile. Retrieved January 7, 2026, from

-

Fisher Scientific. (n.d.). CAS RN 2286-54-6. Retrieved January 7, 2026, from

-

ChemicalBook. (2023). 3-PHENYLPROPIONITRILE(645-59-0) 13C NMR spectrum.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0011743). Retrieved January 7, 2026, from

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved January 7, 2026, from

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Retrieved January 7, 2026, from

-

TCI AMERICA. (2018). Safety Data Sheet: 3,3-Diphenylpropionitrile.

-

PubChem. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. Retrieved January 7, 2026, from

-

PubChem. (n.d.). 3,3-Diphenylacrylonitrile. Retrieved January 7, 2026, from

-

TCI EUROPE N.V. (n.d.). 3,3-Diphenylpropionitrile. Retrieved January 7, 2026, from

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from

-

Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

-

ChemicalBook. (2023). Diphenylacetonitrile(86-29-3) 13C NMR spectrum.

-

NIST. (n.d.). 3,3-Diphenylpropylamine. In NIST Chemistry WebBook. Retrieved January 7, 2026, from

-

NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. In NIST Chemistry WebBook. Retrieved January 7, 2026, from

-

NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. In NIST Chemistry WebBook. Retrieved January 7, 2026, from

-

NIST. (n.d.). Benzenepropanenitrile. In NIST Chemistry WebBook. Retrieved January 7, 2026, from

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved January 7, 2026, from

-

BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development.

Sources

- 1. 3,3-Diphenylpropiononitrile | 2286-54-6 [chemicalbook.com]

- 2. 3,3-Diphenylpropionitrile | 2286-54-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 3-Hydroxy-3,3-diphenylpropanenitrile | C15H13NO | CID 266076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Diphenylpropylamine [webbook.nist.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 3,3-Diphenylpropanenitrile: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropanenitrile, a notable chemical intermediate, holds significance in the realms of organic synthesis and pharmaceutical development. Its unique structural framework, characterized by a nitrile group and two phenyl rings attached to the same carbon atom, imparts specific reactivity and makes it a valuable precursor for more complex molecules. This guide provides a comprehensive overview of 3,3-Diphenylpropanenitrile, delving into its nomenclature, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a research chemical and a building block in the synthesis of pharmacologically active compounds.

I. Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and research. 3,3-Diphenylpropanenitrile is known by several names, which can sometimes lead to confusion. This section aims to provide a clear and consolidated list of its identifiers.

The systematic IUPAC name for this compound is 3,3-Diphenylpropanenitrile .

Synonyms and Alternative Names:

-

3,3-Diphenylpropionitrile[1]

-

Benzenepropanenitrile, β-phenyl-[1]

-

β-Phenylbenzenepropanenitrile

-

2-Cyano-1,1-diphenylethane[2]

-

Propionitrile, 3,3-diphenyl-[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 2286-54-6[1] |

| Molecular Formula | C15H13N[1][2] |

| Molecular Weight | 207.28 g/mol [1][2] |

II. Physicochemical Properties

Understanding the physical and chemical properties of 3,3-Diphenylpropanenitrile is crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | White to yellow to orange powder or crystal[2] |

| Purity | >97.0% (GC)[2] |

While specific experimental data for properties like melting point, boiling point, and solubility were not detailed in the provided search results, these are critical parameters for laboratory use and should be consulted from a reliable safety data sheet (SDS) before handling.

III. Synthesis of 3,3-Diphenylpropanenitrile

The primary synthesis route for 3,3-Diphenylpropanenitrile is through a Friedel-Crafts alkylation reaction. This classic method in organic chemistry allows for the formation of a carbon-carbon bond between an aromatic ring and an alkyl halide or, in this case, an activated alkene.

A key synthetic pathway involves the reaction of cinnamonitrile with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Cinnamonitrile + Benzene --(AlCl₃)--> 3,3-Diphenylpropanenitrile

This reaction is a cornerstone for producing this valuable intermediate. The process is significant as it avoids the use of highly corrosive or hazardous reagents, making it a more environmentally benign and cost-effective method.[3]

Below is a conceptual workflow of this synthesis process.

Caption: Synthesis of 3,3-Diphenylpropanenitrile via Friedel-Crafts Alkylation.

IV. Applications in Research and Drug Development

3,3-Diphenylpropanenitrile serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its utility as a research chemical is well-established.[1]

1. Intermediate in the Synthesis of N-methyl-3,3-diphenylpropylamine:

A significant application of 3,3-Diphenylpropanenitrile is its role as a precursor in the synthesis of N-methyl-3,3-diphenylpropylamine.[3] This transformation typically involves the reduction of the nitrile group to a primary amine, followed by methylation. N-methyl-3,3-diphenylpropylamine and its derivatives are of interest in medicinal chemistry for their potential pharmacological activities.

The conversion process from 3,3-Diphenylpropanenitrile to N-methyl-3,3-diphenylpropylamine can be conceptually outlined as follows:

Caption: Synthetic pathway from 3,3-Diphenylpropanenitrile to N-methyl-3,3-diphenylpropylamine.

2. Building Block for Novel Compounds:

The presence of the nitrile group and the diphenylmethane moiety makes 3,3-Diphenylpropanenitrile a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The phenyl rings can also undergo further functionalization. This versatility allows for the creation of a diverse range of molecules with potential applications in materials science and drug discovery.

V. Conclusion

3,3-Diphenylpropanenitrile is a valuable chemical compound with a clear identity, well-defined synthesis, and important applications, particularly as an intermediate in the pharmaceutical industry. Its straightforward synthesis via Friedel-Crafts alkylation and its utility as a precursor to more complex molecules underscore its significance. For researchers and scientists in drug development and organic synthesis, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

-

CAS No : 2286-54-6 | Product Name : 3,3-Diphenylpropanenitrile. Pharmaffiliates. [Link]

- Preparation method of N-methyl-3,3-diphenylpropylamine.

Sources

An In-depth Technical Guide to 3,3-Diphenylpropanenitrile: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropanenitrile, a significant chemical intermediate, holds a unique position in the landscape of organic synthesis, particularly in the pharmaceutical industry. Its structural motif, featuring a nitrile group and two phenyl rings attached to the same carbon atom, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive exploration of 3,3-diphenylpropanenitrile, from its historical discovery to modern synthetic protocols, elucidated with technical insights for the practicing scientist.

Historical Context and Discovery

The precise historical account of the first synthesis of 3,3-diphenylpropanenitrile is not prominently documented in readily accessible modern literature. However, the chemistry of diphenylalkane nitriles is rooted in the broader development of organic synthesis in the late 19th and early 20th centuries. Early investigations into the reactivity of diphenylmethane and its derivatives likely led to the exploration of methods for introducing cyano groups into such frameworks.

One of the earliest plausible routes to compounds of this nature would have involved the alkylation of diphenylacetonitrile. The acidic nature of the alpha-proton to the nitrile group in diphenylacetonitrile makes it amenable to deprotonation by a strong base, followed by reaction with an electrophile. This fundamental reactivity was explored by numerous chemists in the early days of synthetic organic chemistry. While a specific "discoverer" of 3,3-diphenylpropanenitrile is not easily identified from available records, its synthesis is a logical extension of well-established chemical principles of the time.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 2286-54-6 | [1] |

| Molecular Formula | C₁₅H₁₃N | [2] |

| Molecular Weight | 207.28 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 88.5 °C | [3] |

| Boiling Point | 175-178 °C @ 2 Torr | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

Modern Synthetic Methodologies

While historical methods likely relied on classical alkylation reactions, contemporary synthesis of 3,3-diphenylpropanenitrile has evolved to include more efficient and scalable processes. A notable modern approach is the Friedel-Crafts reaction between cinnamonitrile and benzene.[4]

Friedel-Crafts Alkylation of Benzene with Cinnamonitrile

This method provides a direct and atom-economical route to 3,3-diphenylpropanenitrile. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the cinnamonitrile for electrophilic attack by the benzene ring.[4]

Reaction Scheme:

A simplified workflow for the Friedel-Crafts synthesis.

Experimental Protocol:

-

Reaction Setup: A solution of cinnamonitrile in an excess of benzene is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise to the stirred solution at a controlled temperature.[4]

-

Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 3,3-diphenylpropanenitrile.[4]

Spectroscopic Characterization

The structural elucidation of 3,3-diphenylpropanenitrile is confirmed through various spectroscopic techniques. While a comprehensive set of publicly available, experimentally verified spectra for this specific compound is limited, the expected spectral data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the methine proton (CH) adjacent to the phenyl groups, a doublet for the methylene protons (CH₂) adjacent to the nitrile group, and a complex multiplet in the aromatic region for the ten phenyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will exhibit distinct signals for the nitrile carbon, the methine carbon, the methylene carbon, and the aromatic carbons. The two phenyl groups will show four signals due to symmetry.

-

IR (Infrared) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also show absorptions corresponding to C-H stretching of the aromatic and aliphatic protons, and C=C stretching of the aromatic rings.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyano group and cleavage of the bond between the methine and methylene groups.

Applications in Pharmaceutical Synthesis

The primary contemporary application of 3,3-diphenylpropanenitrile is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of N-methyl-3,3-diphenylpropylamine

A crucial application of 3,3-diphenylpropanenitrile is its use in the synthesis of N-methyl-3,3-diphenylpropylamine, a vital intermediate for the antihypertensive drug Lercanidipine.[4][5] This transformation is typically achieved through catalytic hydrogenation.

Reaction Scheme:

Workflow for the synthesis of N-methyl-3,3-diphenylpropylamine.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: 3,3-Diphenylpropanenitrile is dissolved in a suitable solvent, such as methanol, in a high-pressure reactor.[5]

-

Catalyst Addition: A hydrogenation catalyst, for instance, Raney nickel or palladium on carbon, is added to the solution.[5][6]

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction mixture is then heated and stirred until the uptake of hydrogen ceases, indicating the completion of the reduction of the nitrile to the primary amine.[5][6]

-

Workup and Further Steps: The catalyst is filtered off, and the solvent is removed to yield 3,3-diphenylpropylamine. This intermediate can then be converted to N-methyl-3,3-diphenylpropylamine through a series of reactions including Schiff base formation, methylation, and hydrolysis.[4]

Conclusion

3,3-Diphenylpropanenitrile, a compound with a rich, albeit not perfectly documented, history, continues to be a cornerstone in the synthesis of important pharmaceutical agents. Its preparation, now optimized through modern synthetic methods like the Friedel-Crafts reaction, allows for its efficient production. The understanding of its physicochemical properties and spectroscopic data is essential for its application in drug development and other areas of chemical research. This guide provides a foundational understanding for scientists and researchers working with this versatile chemical intermediate.

References

-

Hangzhou KieRay Chem Co.,LTD. (2022). Buy 3,3-Diphenylpropiononitrile industrial Grade. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:6275-86-1 | 3-Hydroxy-2-methyl-3,3-diphenyl-propanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3,3-diphenylpropanenitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

- Google Patents. (n.d.). CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine.

- Google Patents. (n.d.). KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.

-

ChemBK. (2024). N-methyl-3,3-diphenylpropylamine. Retrieved from [Link]

-

ACS Omega. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Diphenylpropiononitrile. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). Propionitrile, 3,3-Diphenyl-. Retrieved from [Link]

-

LookChem. (2025). 2,3-diphenylpropanenitrile. Retrieved from [Link]

-

ResearchGate. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Nature. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

-

Stenutz. (n.d.). 3-phenylpropanenitrile. Retrieved from [Link]

-

Semantic Scholar. (2020). Heterogeneous Catalytic Hydrogenation of 3‑Phenylpropionitrile over Palladium on Carbon. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Retrieved from [Link]

-

MDPI. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Retrieved from [Link]

-

YouTube. (2017). Friedel-Crafts Reactions of Benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,3-Diphenylpropanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Iminodipropionitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,3-Diphenylpropionitrile | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 5. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3,3-Diphenylpropanenitrile

An In-depth Technical Guide on the Synthesis of 3,3-Diphenylpropanenitrile